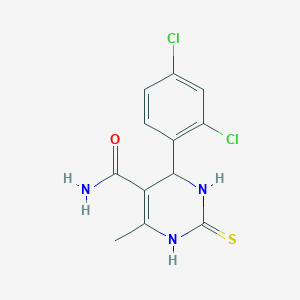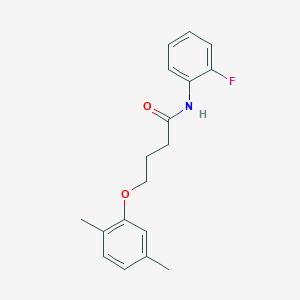![molecular formula C17H12N4 B4049969 3-[3-(4H-1,2,4-triazol-4-yl)phenyl]quinoline](/img/structure/B4049969.png)
3-[3-(4H-1,2,4-triazol-4-yl)phenyl]quinoline
Vue d'ensemble
Description
The compound “3-[3-(4H-1,2,4-triazol-4-yl)phenyl]quinoline” is a type of coordination polymer that has been synthesized for various applications. It has been used in the creation of luminescent sensors for detecting metal cations, aromatic explosives, and organic pollutants . It has also shown potential in the fields of life sciences, environmental areas, medicinal science, and the nuclear industry .
Synthesis Analysis
The synthesis of this compound involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts under solvothermal conditions . This process results in the formation of three novel coordination polymers .Molecular Structure Analysis
The molecular structure of this compound has been determined by single X-ray crystal diffraction . The coordination polymers formed exhibit different structures depending on the secondary ligand used . For example, when ammonium molybdate is used as a secondary ligand, a 2D network with a (2,3,3,3,4)-connected net topology is formed .Chemical Reactions Analysis
The compound exhibits high sensibility and low detection limit in the recognition of antibiotics and pesticides . This suggests that it undergoes specific chemical reactions that allow it to interact with these substances and produce a detectable signal.Physical and Chemical Properties Analysis
The compound has a molecular weight of 161.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 50.9 Ų . The compound has a complexity of 147, as computed by Cactvs 3.4.8.18 .Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives have been extensively studied for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to their high electron density, which facilitates the adsorption of quinoline derivatives containing polar substituents like hydroxyl, methoxy, amino, and nitro groups onto metallic surfaces, offering protection against corrosion (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinoline derivatives have found significant applications in the field of optoelectronics. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. These derivatives are used in the development of luminescent small molecules, chelate compounds, and electroluminescent properties for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The exploration of arylvinylsubstituted quinazolines, in particular, has opened new avenues in the design of materials for nonlinear optical applications and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antiplasmodial Activity
The exploration of quinoline and triazole hybrids has been particularly notable in the quest for new antimalarial therapies. These compounds are being studied for their potent antiplasmodial activity, aiming to develop new substances that could overcome the resistance developed by malaria parasites. The quinoline nucleus, already proven to lead to new chemical entities in the pharmaceutical market, combined with the 1,2,3-triazole heterocycle, suggests a promising scaffold for the construction of new drugs with antimalarial activities (Graciano, de Carvalho, da Silva, & Ferreira, 2021).
Anticancer and Antimicrobial Activities
Quinoline and its derivatives have been identified as having significant therapeutic potential, particularly in the treatment of cancer and malaria. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic activities. Their therapeutic significance is underscored by their incorporation into clinical investigations aimed at combating potentially lethal diseases/disorders. The development of quinoline-based chemotherapeutic agents highlights the compound's versatility and importance in medicinal chemistry (Hussaini, 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[3-(1,2,4-triazol-4-yl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-7-17-14(4-1)8-15(10-18-17)13-5-3-6-16(9-13)21-11-19-20-12-21/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBVGWGKPQDWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4049887.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B4049894.png)

![4-[[(5E)-5-[[3-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B4049899.png)
![methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate](/img/structure/B4049904.png)
![3-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino]-1-propanol](/img/structure/B4049909.png)
![1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone](/img/structure/B4049910.png)
![ethyl (3-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4049934.png)

![2-(2-ethylphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4049949.png)
![(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one](/img/structure/B4049952.png)
![ETHYL 4-{3-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE](/img/structure/B4049968.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide](/img/structure/B4049972.png)
![ethyl 1-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B4049977.png)
